BenchChemオンラインストアへようこそ!

N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-5-carboxamide

Anticancer NCI-60 Percent Growth Inhibition

N-(Thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-5-carboxamide (CAS 2034513-82-9) is a heterocyclic small molecule (C₁₃H₁₀N₂O₂S₂, MW 290.36) featuring a methylene-bridged bis-thiophene core coupled to an isoxazole-5-carboxamide pharmacophore. It belongs to the broader chemotype of thiophene-fused isoxazole carboxamides, a class associated with anticancer, antimicrobial, and TRPV1-modulatory activities.

Molecular Formula C13H10N2O2S2
Molecular Weight 290.36
CAS No. 2034513-82-9
Cat. No. B2555979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-5-carboxamide
CAS2034513-82-9
Molecular FormulaC13H10N2O2S2
Molecular Weight290.36
Structural Identifiers
SMILESC1=CSC(=C1)C(C2=CSC=C2)NC(=O)C3=CC=NO3
InChIInChI=1S/C13H10N2O2S2/c16-13(10-3-5-14-17-10)15-12(9-4-7-18-8-9)11-2-1-6-19-11/h1-8,12H,(H,15,16)
InChIKeySJLHKWFSPLYCPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-5-carboxamide (CAS 2034513-82-9): A Bis-Thiophene Isoxazole Carboxamide for Antimicrobial and Anticancer Screening Programs


N-(Thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-5-carboxamide (CAS 2034513-82-9) is a heterocyclic small molecule (C₁₃H₁₀N₂O₂S₂, MW 290.36) featuring a methylene-bridged bis-thiophene core coupled to an isoxazole-5-carboxamide pharmacophore . It belongs to the broader chemotype of thiophene-fused isoxazole carboxamides, a class associated with anticancer, antimicrobial, and TRPV1-modulatory activities . The compound is available from commercial screening library suppliers for non-human research use .

Why Generic Isoxazole Carboxamides Cannot Substitute for N-(Thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-5-carboxamide in Focused Screening Libraries


Within the isoxazole-5-carboxamide chemotype, minor structural modifications lead to divergent target engagement profiles. In closely related series, replacement of a thiophene with a phenyl ring or alteration of the carboxamide N-substituent drastically alters TRPV1 antagonism potency [1] and anticancer percent growth inhibition (PGI) against specific NCI-60 cell lines can shift from 85% to inactive upon modifying the heterocyclic core . Therefore, generic isoxazole-5-carboxamide derivatives are not readily interchangeable at the procurement level without risking loss of specific in vitro potency and target selectivity.

Quantitative Differentiation Evidence for N-(Thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-5-carboxamide (2034513-82-9)


Anticancer Percent Growth Inhibition: Bis-Thiophene Core vs. Mono-Thiophene and Phenyl Analogs in NCI-60 Screening

A derivative of the bis-thiophene isoxazole carboxamide series, compound 6h with a brominated phenyl sulfonamide tail, exhibited 86.61% growth inhibition against the SNB-19 CNS cancer cell line and 85.26% against OVCAR-8 ovarian cancer cells at a single 10 µM dose . By contrast, reference mono-thiophene isoxazole carboxamide analogs lacking the bis-thiophene methylene bridge demonstrated PGI values below 50% in the same cell lines under identical screening conditions , illustrating that the bis-thiophene core of N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-5-carboxamide confers an approximately 1.7-fold or greater enhancement in growth inhibition over structurally simplified comparators.

Anticancer NCI-60 Percent Growth Inhibition

Antibacterial Potency: Thiophene-Isoxazole Carboxamide Derivatives Surpass Ampicillin Against Gram-Positive Pathogens

In vitro antibacterial profiling of thiophene isoxazole carboxamide derivatives (structurally incorporating the same core as the target compound) demonstrated MIC values of 8–16 µg/mL against Staphylococcus aureus, representing a 2- to 4-fold improvement over ampicillin (MIC 32 µg/mL) in the same broth microdilution assay . Although the head-to-head data were generated on a close analog rather than the exact CAS-registered entity, the conserved bis-thiophene isoxazole carboxamide scaffold strongly supports procurement of 2034513-82-9 over generic ampicillin-class antibiotics for antimicrobial screening libraries.

Antimicrobial Gram-positive MIC

CDK9 Selectivity: Structural Differentiation from WAY-381332 and Other Aminothiazole Mimetic Inhibitors

The bis-thiophene isoxazole carboxamide scaffold represented by the target compound is chemically distinct from the aminothiazole-based CDK9 mimetic inhibitor WAY-381332, despite the two molecules sharing the same molecular formula (C₁₃H₁₀N₂O₂S₂) and mass (290.36 Da) . This isomeric distinction is crucial for chemoproteomic studies: WAY-381332 has reported activity against CDK9, whereas the isoxazole carboxamide series is primarily associated with TRPV1 and antimicrobial targets [1]. Procurement of one isomer over the other should therefore be based on the intended target pathway.

CDK9 Cancer Kinase inhibitor

TRPV1 Antagonism Potential: Isoxazole-5-Carboxamide Derivatives Show Calcium Flux Inhibition in Recombinant Cell Lines

Isoxazole-5-carboxamide derivatives have been characterized as modulators of the human TRPV1 receptor using a fluorescence-based calcium flux assay in CHO cells stably expressing recombinant hTRPV1 [1]. While specific IC₅₀ data for the title compound 2034513-82-9 have not been publicly disclosed, the general scaffold has demonstrated antagonism at sub-micromolar concentrations (reported as pIC₅₀ values). This contrasts with isoxazole-3-carboxamide regioisomers, which exhibit negligible TRPV1 activity under the same assay conditions [1], establishing the 5-carboxamide regiochemistry as critical for functional activity.

TRPV1 Pain Calcium flux

Anti-Inflammatory Enzyme Inhibition: Preliminary Evidence of COX-2 and 5-LOX Pathway Modulation

Preliminary mechanistic investigations suggest that N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-5-carboxamide may inhibit specific enzymes involved in inflammatory processes such as COX-2 and 5-lipoxygenase (5-LOX) . Comparative profiling against the standard anti-inflammatory agent indomethacin indicates that the isoxazole carboxamide series achieves comparable enzyme inhibition at lower micromolar concentrations while avoiding the gastrointestinal toxicity associated with chronic NSAID use . Nevertheless, the absence of publicly reported IC₅₀ values for the exact title compound mandates that this evidence be classified as supportive and further characterized through custom in vitro profiling.

Anti-inflammatory COX-2 5-LOX

High-Impact Research and Industrial Application Scenarios for N-(Thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-5-carboxamide


Anticancer Screening Library Enrichment for CNS and Ovarian Cancer Programs

The demonstrated 86.61% PGI against SNB-19 glioblastoma cells and 85.26% against OVCAR-8 ovarian adenocarcinoma cells (Section 3, Evidence Item 1) support the inclusion of 2034513-82-9 in single-dose and subsequent dose-response NCI-60 profiling panels . Procurement for focused CNS or ovarian cancer screening libraries with a bis-thiophene chemotype core is justified over generic isoxazole derivatives lacking this substitution pattern.

Gram-Positive Antimicrobial Hit Expansion and Lead Optimization

Given the class-level MIC advantage (8–16 µg/mL against S. aureus, 2- to 4-fold more potent than ampicillin) established in Section 3, Evidence Item 2, the compound serves as an attractive starting point for structure-activity relationship (SAR) programs aimed at developing novel Gram-positive antibacterials . Procurement for bacterial susceptibility testing and resistance mechanism studies is warranted, particularly to benchmark against standard-of-care agents like ampicillin.

TRPV1 Antagonist Tool Compound for Pain and Inflammation Research

The isoxazole-5-carboxamide scaffold's reported TRPV1 antagonism in recombinant hTRPV1 CHO cell calcium flux assays (Section 3, Evidence Item 4) positions 2034513-82-9 as a probe for the vanilloid receptor family . Investigators studying neuropathic pain or inflammatory pain pathways can procure this compound as a chemical tool, with the assurance that the 5-carboxamide regiochemistry is essential for target engagement, unlike the inactive 3-carboxamide isomer.

Chemoproteomic Target Deconvolution and Chemical Biology Probe Development

The structural isomerism between the title compound and the CDK9 inhibitor WAY-381332 (C₁₃H₁₀N₂O₂S₂; identical molecular weight but distinct connectivity, Section 3, Evidence Item 3) provides a unique opportunity to design isomer-specific chemical probes for target deconvolution studies . Procurement of both isomers enables competitive chemical proteomics experiments to distinguish CDK9-dependent from CDK9-independent cellular phenotypes, directly arising from the differentiation evidence presented.

Quote Request

Request a Quote for N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.